molecular formula C19H18O B14333287 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one CAS No. 109690-73-5

1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one

Katalognummer: B14333287
CAS-Nummer: 109690-73-5
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: VOPABCOGHFNZKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes an anthracene moiety attached to a dimethylpropanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses anthracene and 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Wirkmechanismus

The mechanism of action of 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

    Anthracene: A tricyclic aromatic hydrocarbon with three fused benzene rings.

    1-(Anthracen-1-yl)ethanone: A similar compound with an ethanone group instead of a dimethylpropanone group.

Uniqueness: 1-(Anthracen-1-YL)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

109690-73-5

Molekularformel

C19H18O

Molekulargewicht

262.3 g/mol

IUPAC-Name

1-anthracen-1-yl-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H18O/c1-19(2,3)18(20)16-10-6-9-15-11-13-7-4-5-8-14(13)12-17(15)16/h4-12H,1-3H3

InChI-Schlüssel

VOPABCOGHFNZKP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C1=CC=CC2=CC3=CC=CC=C3C=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.